Gamma-decalactona

Descripción general

Descripción

δ-Decalactona: es un compuesto químico clasificado como lactona, que se encuentra de forma natural en diversos frutos y productos lácteos en cantidades traza . Es conocido por su agradable aroma, a menudo descrito como nuez con un toque frutal. Este compuesto se utiliza ampliamente en las industrias alimentaria, polimérica y agrícola debido a sus propiedades aromatizantes .

Aplicaciones Científicas De Investigación

Química:

Síntesis de Polímeros: La δ-decalactona se utiliza en la síntesis de polímeros y copolímeros biodegradables.

Agente Aromatizante: Se utiliza ampliamente como agente aromatizante en la industria alimentaria debido a su agradable aroma.

Biología:

Estudios Microbianos: La δ-decalactona se utiliza en estudios que involucran procesos de conversión microbiana y biotransformación.

Medicina:

Sistemas de Administración de Medicamentos: Debido a su biocompatibilidad, la δ-decalactona se explora para su uso en sistemas de administración de medicamentos y hilos quirúrgicos reabsorbibles.

Industria:

Mecanismo De Acción

Objetivos Moleculares y Vías:

Compuestos Aromáticos: La δ-decalactona interactúa con los receptores olfativos, contribuyendo a su aroma característico.

Biotransformación: En sistemas microbianos, la δ-decalactona se produce a través de la biotransformación de ácidos grasos hidroxilados por enzimas específicas como la linoleato 13-hidratasa.

Análisis Bioquímico

Biochemical Properties

Gamma-Decalactone biosynthesis in fruits like strawberries involves a combination of genetic mapping, RNA-Seq, and eQTL analyses . The fatty acid desaturase FaFAD1 and the enzyme FaFAH1, which has similarity to cytochrome p450 hydroxylases, are key players in the biosynthesis of gamma-Decalactone .

Cellular Effects

The production of gamma-Decalactone is controlled at the cellular level, with the expression of the FaFAD1 gene correlating with the presence of gamma-Decalactone . The level of expression of FaFAH1 also significantly correlates with the content of gamma-Decalactone .

Molecular Mechanism

The molecular mechanism of gamma-Decalactone production involves the enzymatic activities of FaFAD1 and FaFAH1 . These enzymes participate in the biosynthetic pathway of lactones, contributing to the formation of gamma-Decalactone .

Temporal Effects in Laboratory Settings

The production of gamma-Decalactone in laboratory settings is influenced by the expression levels of the FaFAD1 and FaFAH1 genes

Metabolic Pathways

Gamma-Decalactone is involved in the metabolic pathways of lactone biosynthesis . It interacts with enzymes such as FaFAD1 and FaFAH1, which play crucial roles in these pathways .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción:

Síntesis Química: La δ-decalactona se puede sintetizar mediante la oxidación de Baeyer-Villiger de la delfona. Esta reacción implica la oxidación de cetonas a ésteres o lactonas utilizando peróxidos o perácidos.

Producción Biológica: También se puede producir a partir de biomasa mediante la hidrogenación de 6-pentil-α-pirona.

Métodos de Producción Industrial:

Conversión Microbiana: Este método utiliza microorganismos para convertir ácidos grasos hidroxilados en δ-decalactona.

Síntesis Química: El método de oxidación de Baeyer-Villiger también se utiliza en entornos industriales debido a su eficiencia en la producción de δ-decalactona a partir de delfona.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reducción: Se puede reducir a sus alcoholes correspondientes en condiciones adecuadas.

Sustitución: La δ-decalactona puede participar en reacciones de sustitución, especialmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes:

Reducción: Los catalizadores de hidrogenación como el paladio sobre carbono se pueden utilizar para la reducción de δ-decalactona.

Sustitución: Los nucleófilos como los alcoholes o las aminas se pueden utilizar en reacciones de sustitución.

Productos Principales:

Oxidación: El producto principal de la oxidación de Baeyer-Villiger de la delfona es la δ-decalactona.

Reducción: La reducción de δ-decalactona produce sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución pueden producir varios derivados de δ-decalactona dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos Similares:

γ-Decalactona: Otra lactona con un aroma a melocotón, utilizada de manera similar en las industrias alimentaria y cosmética.

ε-Decalactona: Utilizada en la síntesis de polímeros y tiene aplicaciones similares en la industria alimentaria.

ω-Pentadecalactona: Utilizada en la síntesis de polímeros biodegradables y tiene aplicaciones en el campo médico.

Unicidad:

Propiedades

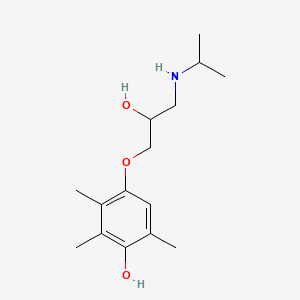

IUPAC Name |

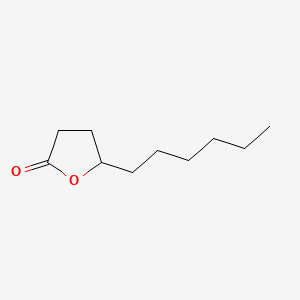

5-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYYFLINQYPWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022109 | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

114.00 to 116.00 °C. @ 0.50 mm Hg | |

| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.955 | |

| Record name | gamma-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00512 [mmHg] | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

706-14-9, 2825-92-5 | |

| Record name | γ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Decanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary method for producing natural gamma-decalactone?

A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]

Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into gamma-decalactone?

A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]

Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?

A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]

Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?

A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]

Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?

A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]

Q6: Can the efficiency of GDL production be improved?

A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]

Q7: How does the accumulation of GDL affect the producing yeast cells?

A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []

Q8: What is the molecular formula and weight of gamma-decalactone?

A8: Gamma-decalactone has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.

Q9: What are the key spectroscopic characteristics of gamma-decalactone?

A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]

Q10: Can the origin of gamma-decalactone be determined analytically?

A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []

Q11: What are the primary applications of gamma-decalactone?

A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]

Q12: Are there any challenges associated with incorporating gamma-decalactone into products?

A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)

![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)

![N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-2-(2,4-diaminobutanoylamino)-3-hydroxybutanamide](/img/structure/B1669956.png)